molecular formula C8H13Cl2N3O2 B2641787 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2287302-79-6

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2641787
CAS No.: 2287302-79-6
M. Wt: 254.11
InChI Key: PRKUWWRPDIUHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride typically involves multiple steps starting from commercially available 2-amino pyridine. The process includes:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, thereby disrupting essential metabolic processes in bacteria. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11;;/h4-5H,1-3,9H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKUWWRPDIUHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC(=CN2C1)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.